molecular formula C15H17N3O3S2 B2613186 Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate CAS No. 394234-01-6

Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate

Cat. No.: B2613186
CAS No.: 394234-01-6
M. Wt: 351.44
InChI Key: DZSSHAUYCIRFMV-UHFFFAOYSA-N
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Description

Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate is a thioester derivative featuring a 1,3,4-thiadiazole core substituted with a phenyl group at position 5. The molecule combines a propan-2-yl ketone moiety linked via a thioether bridge to an ethyl acetate group.

Synthetic routes for analogous compounds (e.g., alkyl/aryl thiadiazole thioethers) typically involve nucleophilic substitution between thiol-containing thiadiazoles and haloacetate esters under basic conditions. For instance, potassium carbonate in acetone is a common catalyst for such reactions . Modifications to the thiadiazole ring or ester group can significantly alter physicochemical and biological properties.

Properties

IUPAC Name

ethyl 2-[1-oxo-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-3-21-12(19)9-22-10(2)13(20)16-15-18-17-14(23-15)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSSHAUYCIRFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(C)C(=O)NC1=NN=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate typically involves multiple steps. One common method includes the reaction of ethyl bromoacetate with 5-phenyl-1,3,4-thiadiazol-2-amine in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-mercaptoacetone under controlled conditions to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan

Biological Activity

Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate is a compound featuring a 1,3,4-thiadiazole ring, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and potential neuroprotective properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O3SC_{15}H_{17}N_{3}O_{3}S, with a molecular weight of 351.4 g/mol. The compound's structure includes a thiadiazole moiety known for its pharmacological significance.

Anticancer Activity

Research has shown that derivatives of the 1,3,4-thiadiazole scaffold possess significant anticancer properties. A review highlighted various studies where compounds similar to this compound exhibited cytotoxic effects against several cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
5-(4-chlorophenyl)-1,3,4-thiadiazoleA549 (lung cancer)4.27
5-(5-Oxo-2-phenyloxazolidin)-thiadiazoleSK-MEL-2 (skin cancer)12.57 ± 0.6
Various thiadiazole derivativesHT29 (colon cancer), MDA-MB-23 (breast cancer)Up to 68.28% inhibition

These studies indicate that the presence of specific substituents on the thiadiazole ring significantly influences the cytotoxic activity of these compounds.

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives is well-documented. This compound has been associated with notable antibacterial and antifungal activities:

MicroorganismActivity TypeMIC (µg/mL)Reference
Staphylococcus aureusAntibacterial62.5
Escherichia coliAntibacterialNot specified
Candida albicansAntifungalMIC = 24–26 (compared to fluconazole)

The incorporation of halogen substituents has been shown to enhance antibacterial activity against Gram-positive bacteria.

Neuroprotective Potential

Recent studies have suggested that some thiadiazole derivatives exhibit anticholinesterase activity, which is crucial in the context of Alzheimer's disease treatment. For instance:

CompoundActivity TypeIC50 (nM)Reference
Compound with fluorine substitution on phenyl ringAnticholinesterase1.82 ± 0.6 nM (more active than donepezil)

This suggests that Ethyl 2-((1-oxo-1-((5-phenyltihydrazol)-2-amino)-propan)-thio-acetate may have potential as a neuroprotective agent.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate typically involves multi-step reactions. One common method includes the reaction of ethyl bromoacetate with 5-phenyl-1,3,4-thiadiazol-2-amine in the presence of a base to form an intermediate product. This intermediate is subsequently reacted with 2-mercaptoacetone to yield the final compound.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole ring. These compounds have shown efficacy against various cancer cell lines, including human hepatocellular carcinoma (HepG2) and human lung cancer (A549) . The mechanisms of action are believed to involve inhibition of DNA and RNA synthesis without affecting protein synthesis, targeting key enzymes involved in tumorigenesis .

Antimicrobial Properties

Compounds with thiadiazole structures have been reported to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of halogen substituents has been shown to enhance this activity. This dual action makes this compound a promising candidate for developing new antimicrobial agents.

Neuroprotective Effects

There is emerging evidence suggesting that derivatives of thiadiazole may exhibit neuroprotective properties. This potential could be beneficial in treating neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study conducted on various thiadiazole derivatives demonstrated their potential as anticancer agents. The synthesized compounds were tested against cancer cell lines, revealing that some exhibited IC50 values comparable to established chemotherapeutic agents such as cisplatin. Molecular docking studies further supported the binding affinity of these compounds to targets involved in cancer progression .

Case Study 2: Antimicrobial Screening

In another investigation, a series of thiadiazole derivatives were screened for their antimicrobial activity using standard protocols. Results indicated that certain derivatives significantly inhibited bacterial growth, suggesting that modifications in the chemical structure can lead to enhanced efficacy against resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic cores, and functional groups, leading to distinct chemical and biological behaviors. Below is a detailed comparison:

Substituent Variations on the Thiadiazole Ring
Compound Name Substituent Molecular Formula Molecular Weight Key Properties Reference
Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate 5-phenyl C₁₄H₁₅N₃O₃S₂ 337.41 (calculated) High steric bulk; potential for π-π interactions -
Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate 5-methyl C₇H₁₀N₂O₂S₂ 218.3 Simpler structure; intermediate for hydrazide derivatives
Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate 5-isobutyl C₁₀H₁₅N₃O₃S 257.31 97% purity; enhanced lipophilicity due to branched alkyl chain
Ethyl 2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)acetate 5-propyl C₁₀H₁₅N₃O₃S 257.31 Improved solubility in organic solvents

Key Observations :

  • Phenyl vs. Alkyl Substituents : The 5-phenyl group increases aromaticity and may enhance binding to biological targets (e.g., enzymes or receptors) via π-π stacking, whereas alkyl groups (methyl, isobutyl, propyl) improve lipophilicity and membrane permeability .
Heterocycle Core Modifications
Compound Name Heterocycle Molecular Formula Molecular Weight Key Differences Reference
Ethyl 2-((5-phenyl-1,3,4-thiadiazol-2-yl)thio)acetate 1,3,4-Thiadiazole C₁₂H₁₂N₂O₂S₂ 280.37 Sulfur atom enhances electron delocalization
Ethyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate 1,3,4-Oxadiazole C₁₂H₁₁N₂O₃S 263.3 Oxygen atom reduces electron richness; altered bioactivity

Key Observations :

  • Thiadiazole vs.
  • Bioactivity : Thiadiazoles often exhibit stronger antibacterial activity due to sulfur’s role in disrupting bacterial membranes .
Functional Group Modifications
Compound Name Functional Group Molecular Formula Molecular Weight Key Properties Reference
Ethyl 2-[[5-(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl]sulfanylacetate Dual thioether linkages C₁₀H₁₂N₂O₄S₃ 320.4 Enhanced rigidity; potential for chelation
Ethyl 2-(Naphtho[2,1-b]furan-1-yl)acetate derivatives Naphthofuran substituent C₂₃H₁₇N₃O₃S - Extended aromatic system; improved UV absorption

Key Observations :

  • Dual Thioether Linkages : Compounds like those in exhibit restricted conformational flexibility, which may stabilize interactions with biological targets.
  • Extended Aromatic Systems : Naphthofuran derivatives (e.g., compound 14 in ) show enhanced antibacterial activity against Staphylococcus aureus, likely due to improved membrane penetration.

Research Findings and Implications

  • Antibacterial Activity : Thiadiazole derivatives with aromatic substituents (e.g., phenyl, naphthofuran) demonstrate superior antibacterial efficacy compared to alkyl-substituted analogs. For example, compound 14 () showed activity against S. aureus due to its planar naphthofuran moiety .
  • Synthetic Flexibility : The ester group in these compounds allows easy conversion to hydrazides or amides, enabling diversification for structure-activity relationship (SAR) studies .
  • Physicochemical Properties : Lipophilicity (logP) increases with alkyl chain length, whereas phenyl groups enhance thermal stability and crystallinity .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-phenyl-1,3,4-thiadiazol-2-amine with a thiol-containing precursor (e.g., ethyl 2-mercaptoacetate) under alkaline conditions. For example:

  • Step 1 : Prepare the thiol intermediate (e.g., 5-phenyl-1,3,4-thiadiazole-2-thiol) via cyclization of thiocarbazides or thiosemicarbazides .
  • Step 2 : React the thiol with ethyl chloroacetate in an aqueous or alcoholic alkaline medium (e.g., NaOH/ethanol) to form the thioether linkage .
  • Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (reflux at 80–100°C), and stoichiometry (1:1.2 molar ratio of thiol to chloroacetate) to minimize side products. Monitor progress via TLC or HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

  • 1H/13C NMR : Identify protons adjacent to the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and ester groups (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) bonds .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 377.08 for C14H14N3O3S2) and fragmentation patterns .
  • Elemental Analysis : Ensure ≤0.3% deviation between calculated and observed C, H, N, S values .

Q. How can purity and stability be assessed during storage?

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity should exceed 95% .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Store under inert atmosphere (N2) at –20°C to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How can computational methods predict the biological activity or electronic properties of this compound?

  • Molecular Docking : Use AutoDock Vina to simulate binding affinity toward targets like bacterial enzymes (e.g., phenylalanyl-tRNA synthetase) or cancer-related proteins. Focus on the thiadiazole and ester moieties as key pharmacophores .
  • DFT Calculations : Calculate HOMO-LUMO gaps (B3LYP/6-31G* level) to assess electron-withdrawing effects of the 5-phenyl-thiadiazole group, which may influence reactivity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Scenario : Discrepancies in NMR signals due to rotational isomers or solvent effects.
  • Resolution :
    • Acquire variable-temperature NMR to identify dynamic processes (e.g., hindered rotation around the thioacetate bond).
    • Compare experimental data with simulated spectra (e.g., using ACD/Labs or ChemDraw) .
    • Cross-validate with X-ray crystallography (if crystals are obtainable) using SHELXL for refinement .

Q. How can the core structure be modified to enhance physicochemical or biological properties?

  • Substituent Engineering :
    • Replace the phenyl group with electron-deficient aryl rings (e.g., 4-nitrophenyl) to increase electrophilicity .
    • Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to improve aqueous solubility .
  • Biological Evaluation : Test derivatives against Gram-positive bacteria (e.g., S. aureus) using MIC assays, leveraging the thiadiazole moiety’s known antimicrobial activity .

Q. What advanced crystallization techniques are suitable for X-ray diffraction studies?

  • Method : Use vapor diffusion (e.g., hanging drop) with solvents like ethyl acetate/hexane.
  • Refinement : Apply SHELXL for high-resolution data (R factor <0.05). For twinned crystals, use the TWIN and BASF commands in SHELXL .

Q. How can reaction mechanisms be probed for key synthetic steps?

  • Kinetic Studies : Monitor intermediates via in-situ IR or LC-MS to identify rate-determining steps (e.g., thiol deprotonation in alkaline media).
  • Isotope Labeling : Use 13C-labeled ethyl chloroacetate to track incorporation into the thioether product via 13C NMR .

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